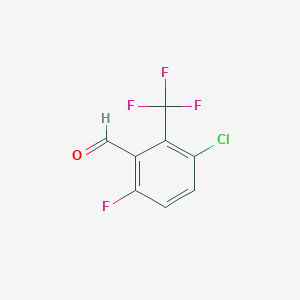

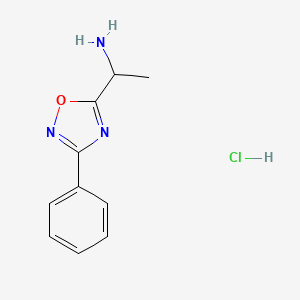

![molecular formula C9H10N2O B2696524 1H-Pyrrolo[2,3-b]pyridine-3-ethanol CAS No. 90929-76-3](/img/structure/B2696524.png)

1H-Pyrrolo[2,3-b]pyridine-3-ethanol

Overview

Description

1H-Pyrrolo[2,3-b]pyridine is a heterocyclic compound . It has been reported that a series of 1H-Pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine includes a pyrrole ring fused with a pyridine ring . The molecular formula is C7H6N2 and the molecular weight is 118.1359 .Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine has been reported to undergo various chemical reactions . For example, it has been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Scientific Research Applications

Heterogeneous Catalytic Hydrogenation

1H-Pyrrolo[2,3-b]pyridine-3-ethanol derivatives are used in the heterogeneous catalytic hydrogenation process to produce valuable pharmaceutical intermediates. For instance, the hydrogenation of 1-methyl-2-pyrrole ethanol over a palladium catalyst results in high conversion and selectivity under mild conditions, demonstrating an industrially feasible synthesis pathway for important pharmaceuticals (Hegedu˝s, Máthé, & Tungler, 1996).

Synthesis of Substituted Piperidines

Ionic liquids, such as 1-Methyl-2-oxopyrrolidinium hydrogen sulfate, are used as catalysts in the synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β-ketoesters in refluxing ethanol. This process benefits from easy work-up, no need for column chromatography, and yields good to high results (Sajadikhah et al., 2012).

Alcohol Dehydrogenase Bioelectrocatalysis

Bioelectrocatalysis at electrodes coated with alcohol dehydrogenase involves the oxidation of ethanol, where the enzyme catalyzes the electrolysis of ethanol. This process is significant for developing sensors and biofuel cells, highlighting the utility of 1H-Pyrrolo[2,3-b]pyridine-3-ethanol related compounds in energy conversion technologies (Ikeda et al., 1993).

Advanced Material Synthesis

The compound also plays a role in the synthesis of advanced materials, such as in the preparation of N,O-bidentate pyridyl functionalized alkoxy ligands for magnesium and zinc complexes. These complexes are explored for their potential in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide, contributing to the development of biodegradable polymers and environmentally sustainable materials (Wang et al., 2012).

Eco-friendly Chemical Synthesis

1H-Pyrrolo[2,3-b]pyridine-3-ethanol derivatives are involved in eco-friendly synthesis methods, such as the Rh-catalyzed cyclization of diynes with oximes in ethanol, providing a green chemistry approach to synthesizing pyridines with minimal environmental impact (Xu et al., 2015).

Mechanism of Action

Future Directions

The future directions for the research on 1H-Pyrrolo[2,3-b]pyridine derivatives could involve further development of these compounds as potent inhibitors of FGFR for cancer therapy . Additionally, functionalization of 1H-Pyrrolo[2,3-b]pyridine has been studied to provide new compounds directing toward agrochemicals and/or functional materials .

properties

IUPAC Name |

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-5-3-7-6-11-9-8(7)2-1-4-10-9/h1-2,4,6,12H,3,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNELAFNGGZMCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CCO)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-b]pyridine-3-ethanol | |

CAS RN |

90929-76-3 | |

| Record name | 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

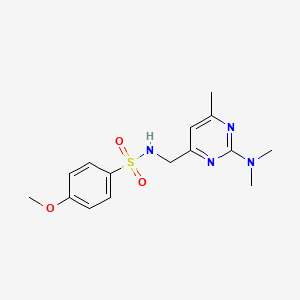

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)

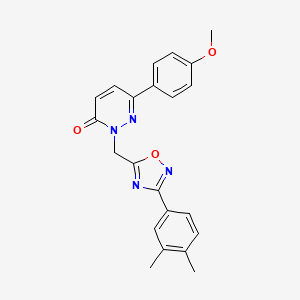

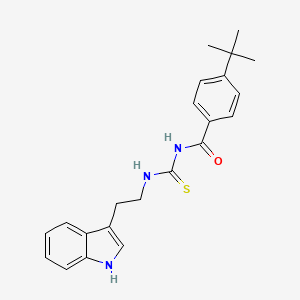

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2696444.png)

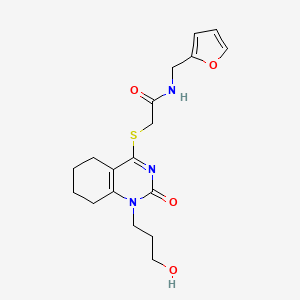

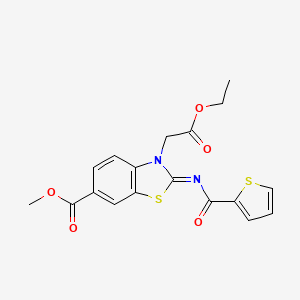

![1-butyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2696449.png)

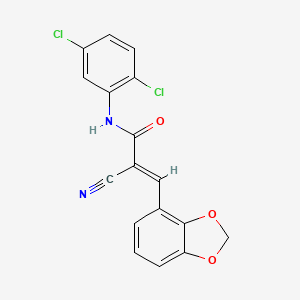

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)

![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2696464.png)